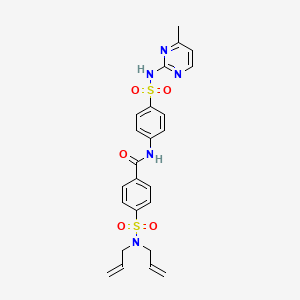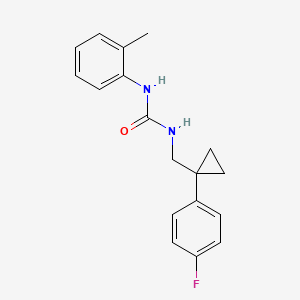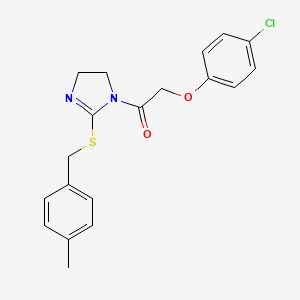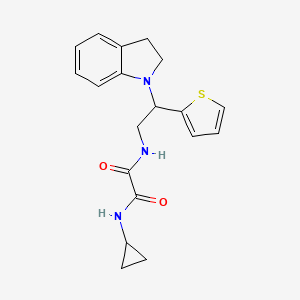![molecular formula C17H14N2O2S B2395474 2-[(4,5-Diphenyl-1,3-oxazol-2-yl)sulfanyl]acetamide CAS No. 59716-70-0](/img/structure/B2395474.png)
2-[(4,5-Diphenyl-1,3-oxazol-2-yl)sulfanyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4,5-Diphenyl-1,3-oxazol-2-yl)sulfanyl]acetamide, also known as DPhOx, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
Imidazole Synthesis and Medicinal Chemistry
Imidazoles are essential heterocyclic compounds widely used in pharmaceuticals and agrochemicals. The synthesis of imidazoles is strategically important due to their versatile applications. Researchers have explored methods for regiocontrolled synthesis of substituted imidazoles, including those involving the formation of one-bond connections . The compound could serve as a precursor for imidazole derivatives with potential medicinal properties.
Antimicrobial Agents
Imidazole derivatives often exhibit antimicrobial activity. Researchers have investigated compounds containing imidazole moieties for their ability to inhibit bacterial and fungal growth. The structural features of 2-[(4,5-Diphenyl-1,3-oxazol-2-yl)sulfanyl]acetamide may contribute to its antimicrobial potential .
Anticancer and Antitumor Research
Imidazoles have attracted attention as potential anticancer agents. Their ability to interact with biological targets makes them promising candidates for cancer therapy. Investigating the effects of 2-[(4,5-Diphenyl-1,3-oxazol-2-yl)sulfanyl]acetamide on cancer cell lines could reveal valuable insights .
Optical Materials and Dyes
Imidazole-based compounds have been explored for their optical properties. Researchers have used imidazole derivatives in dyes for solar cells and other optical applications. The unique sulfur-containing oxazole group in your compound might contribute to its optical behavior .
Propiedades
IUPAC Name |
2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2S/c18-14(20)11-22-17-19-15(12-7-3-1-4-8-12)16(21-17)13-9-5-2-6-10-13/h1-10H,11H2,(H2,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INHCQGHDHUOQIX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(OC(=N2)SCC(=O)N)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4,5-Diphenyl-1,3-oxazol-2-yl)sulfanyl]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-[(E)-but-2-enyl]-3,9-dimethyl-1-[(4-methylphenyl)methyl]-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2395394.png)
![2,3,5-Trimethylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B2395395.png)









![(E)-N-(4,7-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2395411.png)

